molecular formula C8H10N2O3 B3025222 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid CAS No. 133458-10-3

2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid

Cat. No. B3025222
CAS RN: 133458-10-3
M. Wt: 182.18 g/mol
InChI Key: QNRFOQQFZTZWRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid” has been reported in the literature . For example, heteroleptic divalent metal complexes have been synthesized from pyrimidine Schiff base ligand 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol . The conversion of appropriate methyl- into styryl-pyrimidines can be done by condensation with benzaldehyde derivatives in the presence of an acid, Lewis acid, dehydrating agent, or strong organic base as catalyst .


Molecular Structure Analysis

The molecular structure of “2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid” can be represented by the canonical SMILES string: CC1=CC(=NC(=N1)OCC(=O)O)C . The InChI representation is: InChI=1S/C8H10N2O3/c1-5-3-6(2)10-8(9-5)13-4-7(11)12/h3H,4H2,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid” include a molecular weight of 182.18 g/mol. The compound has a complexity of 176 and a topological polar surface area of 72.3Ų . It has a covalently-bonded unit count of 1 .

Scientific Research Applications

Antimicrobial and Antiviral Activity

Research indicates that derivatives of 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid possess significant antimicrobial activities. For example, methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts, synthesized from aroylpyruvic acids and 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine, showed antimicrobial activity in studies (Gein et al., 2020). Similarly, nonannulated tetrazolylpyrimidines, featuring a 2-((4,6-dimethylpyrimidin-2-yl)oxy) moiety, demonstrated moderate in vitro activity against the H1N1 subtype of influenza A virus, with notably low cytotoxicity (Ostrovskii et al., 2021).

Anticonvulsant Properties

Research on (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives indicates potential as anticonvulsants. These compounds were synthesized through a reaction involving thiourea and acetylacetone, followed by alkylation with α-chloroacetamides. Molecular docking studies revealed their affinity with anticonvulsant biotargets, showing moderate anticonvulsant activity in vivo (Severina et al., 2020).

Herbicidal and Pesticidal Applications

Several studies have explored the herbicidal and pesticidal potential of compounds derived from 2-((4,6-dimethylpyrimidin-2-yl)oxy)acetic acid. For instance, synthesis of 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and related compounds demonstrated high herbicidal activity against monocotyledonous plants (Jiang et al., 2010). Additionally, pyrimidine linked pyrazole heterocyclics were prepared and evaluated for insecticidal and antibacterial potential, showing significant activity in both areas (Deohate & Palaspagar, 2020).

Synthesis and Structural Studies

Studies also include the synthesis and characterization of various derivatives of 2-((4,6-dimethylpyrimidin-2-yl)oxy)acetic acid for diverse applications. For example, the synthesis and crystal structure analysis of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester provided insights into its potential applications in chemical research (Ren et al., 2006).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-6(2)10-8(9-5)13-4-7(11)12/h3H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRFOQQFZTZWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid

Synthesis routes and methods

Procedure details

2g (9.5mmol) of the ethyl ester prepared in Example 7 were dissolved in 20ml of ethanol. 25ml of an aqueous solution (10% by vol) of sodium hydroxide were then added to the solution. The reaction mixture was refluxed for 4 hours. After the reaction was complete, as confirmed by thin layer chromatography, the ethanol was evaporated off, the aqueous residue cooled, acidified to a pH of 2 and the product extracted into chloroform. Following drying first over anhydrous sodium sulphate and then by evaporation, 0.6g (yield 35% by weight) of a reddish oil were obtained which oil crystallised on standing.
[Compound]
Name
2g
Quantity
9.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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